Thiomorpholine-3-carbohydrazide
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Overview
Description
Thiomorpholine-3-carbohydrazide is a heterocyclic compound that contains a thiomorpholine ring fused with a carbohydrazide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical properties, making it a versatile molecule for various synthetic and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Thiomorpholine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: N-substituted thiomorpholine derivatives.
Scientific Research Applications
Thiomorpholine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiomorpholine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzymatic activities and cellular processes. Its ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Thiomorpholine: Lacks the carbohydrazide group but shares the thiomorpholine ring structure.
Carbohydrazide: Contains the carbohydrazide group but lacks the thiomorpholine ring.
Thiomorpholine-4-carbohydrazide: Similar structure but with the carbohydrazide group attached at a different position.
Uniqueness: Thiomorpholine-3-carbohydrazide is unique due to the specific positioning of the carbohydrazide group on the thiomorpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of sulfur and nitrogen atoms in its structure also enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
thiomorpholine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-8-5(9)4-3-10-2-1-7-4/h4,7H,1-3,6H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFIMLDHBXEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554969 |
Source
|
Record name | Thiomorpholine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154884-00-1 |
Source
|
Record name | Thiomorpholine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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